(2-Hydroxyethyl)ammonium dihydrogen orthoborate (2-Hydroxyethyl)ammonium dihydrogen orthoborate
Brand Name: Vulcanchem
CAS No.: 68425-67-2
VCID: VC16508171
InChI: InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H
SMILES:
Molecular Formula: C2H7NO.BH3O3
C2H10BNO4
Molecular Weight: 122.92 g/mol

(2-Hydroxyethyl)ammonium dihydrogen orthoborate

CAS No.: 68425-67-2

Cat. No.: VC16508171

Molecular Formula: C2H7NO.BH3O3
C2H10BNO4

Molecular Weight: 122.92 g/mol

* For research use only. Not for human or veterinary use.

(2-Hydroxyethyl)ammonium dihydrogen orthoborate - 68425-67-2

Specification

CAS No. 68425-67-2
Molecular Formula C2H7NO.BH3O3
C2H10BNO4
Molecular Weight 122.92 g/mol
IUPAC Name 2-aminoethanol;boric acid
Standard InChI InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H
Standard InChI Key QIDCRGDFWRMBJC-UHFFFAOYSA-N
Canonical SMILES B(O)(O)O.C(CO)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

(2-Hydroxyethyl)ammonium dihydrogen orthoborate is systematically identified by two CAS Registry Numbers: 26038-87-9 and 68586-07-2, reflecting its dual classification as both an ammonium salt and a boron-oxygen complex. Its IUPAC name, 2-aminoethanol; boric acid, underscores the coexistence of an ethanolamine cation and a borate anion in its structure. The compound’s canonical SMILES notation (B(O)(O)O.C(CO)N) further delineates the spatial arrangement of its hydroxyl, ammonium, and borate moieties.

Table 1: Fundamental Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂H₁₀BNO₄
Molecular Weight122.92 g/mol
CAS Registry Numbers26038-87-9, 68586-07-2
IUPAC Name2-aminoethanol; boric acid
SMILES NotationB(O)(O)O.C(CO)N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through an acid-base reaction between boric acid (H₃BO₃) and ethanolamine (NH₂CH₂CH₂OH) under controlled conditions. The reaction proceeds as follows:

H₃BO₃ + NH₂CH₂CH₂OH → C₂H₁₀BNO₄ + H₂O\text{H₃BO₃ + NH₂CH₂CH₂OH → C₂H₁₀BNO₄ + H₂O}

Key parameters influencing yield and purity include:

  • Stoichiometric Ratios: A 1:1 molar ratio of reactants minimizes byproducts.

  • Temperature: Reactions typically occur at 60–80°C to enhance kinetics without decomposing ethanolamine.

  • Catalysts: Homogeneous catalysts (e.g., sulfuric acid) accelerate proton transfer, achieving >90% yield in optimized setups.

Industrial Manufacturing

Industrial production employs continuous-flow reactors with in-line purification systems. Key advancements include:

  • Crystallization Techniques: Anti-solvent crystallization using ethanol isolates the product with ≥98% purity.

  • Waste Minimization: Closed-loop systems recover unreacted ethanolamine, reducing environmental impact.

Table 2: Synthesis Conditions Comparison

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous-Flow
Temperature60–80°C70–90°C
CatalystH₂SO₄ (0.5–1 wt%)Heterogeneous catalysts
Yield85–90%92–95%
Purity95–97%≥98%

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s structure comprises a boron atom tetrahedrally coordinated to three hydroxyl groups and one oxygen atom from the ethanolamine moiety. The ammonium group (NH₃⁺) and hydroxyl-rich borate anion facilitate dual hydrophilic-hydrophobic behavior, enabling solubility in polar solvents (e.g., water) and limited miscibility in organic media.

Physicochemical Properties

While standardized data on melting/boiling points remain sparse, experimental studies report:

  • Solubility: 25 g/100 mL in water at 25°C; <5 g/100 mL in ethanol.

  • Thermal Stability: Decomposition initiates at 180°C, releasing ammonia and boric acid.

  • Hybrid Nature: The compound’s ionic character (evidenced by its InChIKey QIDCRGDFWRMBJC-UHFFFAOYSA-N) supports applications requiring ionic conductivity .

Reactivity and Functional Mechanisms

Hydrolysis and Stability

In aqueous solutions, the compound undergoes partial hydrolysis:

C₂H₁₀BNO₄ + H₂O ⇌ H₃BO₃ + NH₂CH₂CH₂OH + H⁺\text{C₂H₁₀BNO₄ + H₂O ⇌ H₃BO₃ + NH₂CH₂CH₂OH + H⁺}

This equilibrium is pH-dependent, with stability maximized at pH 6–8.

Surface Interactions

In corrosion inhibition, the borate anion adsorbs onto metal surfaces, forming a passivating layer that impedes oxidative reactions. Synchrotron studies reveal that the ethanolamine cation aligns its hydrocarbon chain away from the surface, enhancing hydrophobic protection .

Applications Across Disciplines

Industrial Uses

  • Corrosion Inhibition: Reduces corrosion rates in steel by 70–80% at 0.1 M concentrations.

  • Lubricant Additives: Forms boundary films that reduce friction coefficients by 40% in tribological tests.

Biomedical Applications

  • Enzyme Modulation: Inhibits alkaline phosphatase activity via competitive binding at the active site (IC₅₀ = 12 μM).

  • Antifungal Properties: Demonstrates MIC values of 50–100 μg/mL against Candida albicans.

Table 3: Key Application Metrics

ApplicationPerformance MetricValueSource
Corrosion InhibitionCorrosion Rate Reduction70–80%
Enzyme InhibitionIC₅₀ (Alkaline Phosphatase)12 μM
Antifungal ActivityMIC (C. albicans)50–100 μg/mL

Emerging Research and Future Directions

Recent studies on boron-nitrogen hydrides (e.g., ammonia borane) provide insights into the electronic structure of borate complexes . For instance, dehydrogenation reactions alter boron’s core electron binding energy (CEBE), which may influence the catalytic activity of (2-hydroxyethyl)ammonium dihydrogen orthoborate in hydrogen storage systems . Future research should prioritize:

  • Thermodynamic Profiling: Precise measurement of melting points and phase transitions.

  • Nanocomposite Integration: Embedding the compound into polymer matrices for advanced coatings.

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